2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a unique combination of chloro, fluorophenyl, benzoxazole, and pyridine moieties
Preparation Methods
The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile
Cyclization Reactions: The formation of the benzoxazole ring is typically achieved through cyclization reactions involving appropriate precursors.
Amidation: The final step often involves the formation of the carboxamide group through amidation reactions using suitable reagents and conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Pharmaceuticals: It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
2-chloro-4-fluorophenol: This compound shares the chloro and fluoro groups but lacks the benzoxazole and pyridine moieties, resulting in different chemical properties and applications.
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but differs in the presence of the acetamide group instead of the carboxamide group.
2-chloro-4-fluorophenyl N-(2-chlorophenyl)carbamate: This compound features a carbamate group and different substitution patterns, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C19H11ClFN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H11ClFN3O2/c20-17-14(2-1-9-22-17)18(25)23-13-7-8-16-15(10-13)24-19(26-16)11-3-5-12(21)6-4-11/h1-10H,(H,23,25) |
InChI Key |
CGEJTTZTSWKRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.